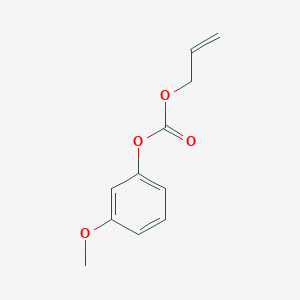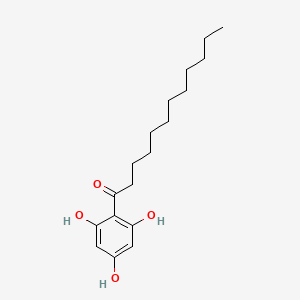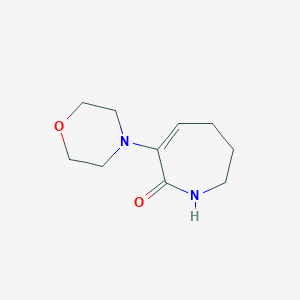
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one is a heterocyclic compound that features a morpholine ring fused to a dihydroazepinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable amine, often under acidic conditions.
Cyclization to Form the Dihydroazepinone Structure: The morpholine derivative is then subjected to cyclization reactions, often involving reagents such as phosgene or other carbonylating agents, to form the dihydroazepinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and mechanical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Morpholino-6,7-dihydro-1H-azepin-2(5H)-one: Unique due to its fused ring structure and potential for diverse chemical modifications.
Morpholine: A simpler analog without the dihydroazepinone ring, commonly used as a solvent and chemical intermediate.
Dihydroazepinone Derivatives: Compounds with similar ring structures but different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
This compound stands out due to its combination of a morpholine ring and a dihydroazepinone structure, offering unique reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
23996-63-6 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
6-morpholin-4-yl-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C10H16N2O2/c13-10-9(3-1-2-4-11-10)12-5-7-14-8-6-12/h3H,1-2,4-8H2,(H,11,13) |
InChI Key |
NSRRMBOHXOPLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)NC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


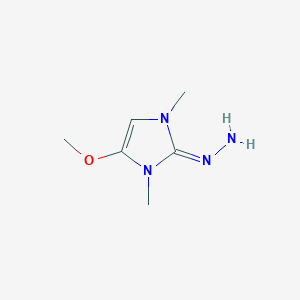
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
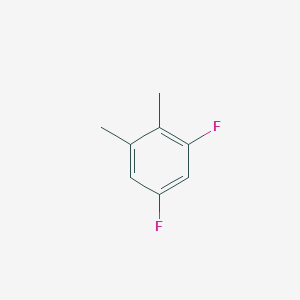
![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
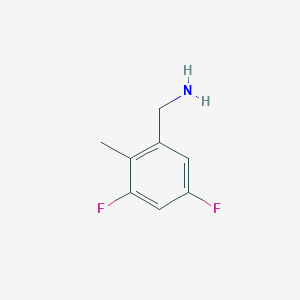
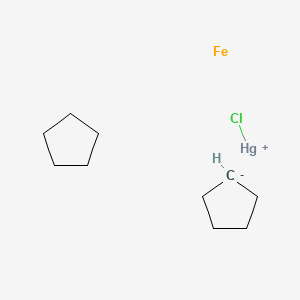
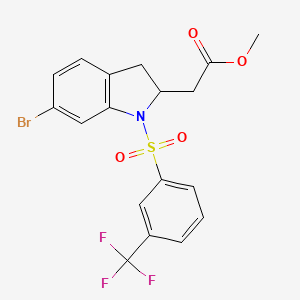
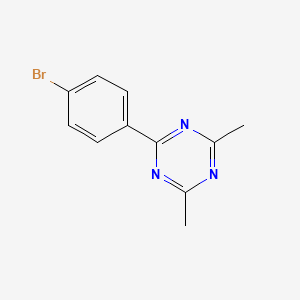
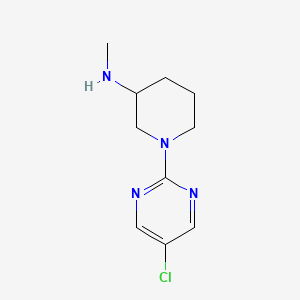
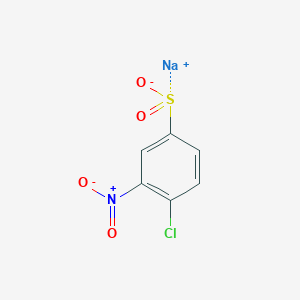
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
